molecular formula C13H15NO2 B1273483 1-Boc-indole CAS No. 75400-67-8

1-Boc-indole

Cat. No. B1273483
CAS RN: 75400-67-8
M. Wt: 217.26 g/mol
InChI Key: OWPIFQXNMLDXKW-UHFFFAOYSA-N
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Description

1-Boc-indole , also known as tert-butyl 1H-indole-1-carboxylate , is a chemical compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol . It is a white to cream to pale brown or pink crystalline powder. The compound was originally part of the Alfa Aesar product portfolio and is now available under the Thermo Scientific Chemicals brand .


Molecular Structure Analysis

The molecular structure of 1-Boc-indole consists of an indole ring fused with a tert-butyl ester group. The Boc group is attached to the nitrogen atom of the indole ring. The compound’s SMILES notation is: CC©©OC(=O)N1C=CC2=CC=CC=C12 .

Scientific Research Applications

Synthesis of Heterocyclic Frameworks

“1-Boc-indole” serves as a versatile building block in the synthesis of diverse heterocyclic frameworks. Its unique aromaticity and reactivity allow for cycloaddition reactions, which are atom-economical and green chemistry-compliant. These reactions facilitate the construction of complex structures like cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines, which are significant in the development of bioactive molecules .

Metal-Catalyzed Functionalization

The compound is pivotal in metal-catalyzed functionalization reactions. Advances in this area have led to selective functionalization at various positions on the indole ring, enabling the creation of a wide spectrum of indole derivatives. These derivatives have applications ranging from medicinal chemistry to materials science .

Biological Activity

Indole derivatives, including those derived from “1-Boc-indole,” are known for their biological activities. They play a crucial role in the treatment of various disorders, including cancer and microbial infections. The structural motif of indole is a key pharmacophore in the development of drugs targeting a variety of diseases .

Suzuki-Miyaura Cross-Coupling Reactions

“1-Boc-indole” is used in Suzuki-Miyaura cross-coupling reactions, which are essential for creating biaryl compounds. This reaction is particularly useful in synthesizing compounds with potential pharmaceutical applications .

Palladium-Catalyzed Benzylation

This application involves the use of “1-Boc-indole” in palladium-catalyzed benzylation reactions. Such reactions are crucial for introducing benzyl groups into molecules, which can alter their chemical properties and enhance their therapeutic potential .

Synthesis of Hydroxyquinones

“1-Boc-indole” is utilized in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides. Hydroxyquinones are important in various fields, including pharmaceuticals and dyes, due to their antioxidant properties .

Mechanism of Action

Target of Action

1-Boc-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives have been found to contain a variety of biological activities, including antibacterial, antibiotic, anti-inflammatory, analgesic, anticonvulsant, antimalarial, anticancer, antiulcer, antileishmaniasis, contraceptive, antioxidant, etc . These derivatives also have agonistic effects on various receptors such as liver x receptor and 5-HT1D receptor .

Mode of Action

It is known that indole is an electron-rich aromatic system containing an enamine embedded c2–c3 bond and a strong nucleophilic c3 carbon . This reactivity has dictated indole dearomatization methodology development .

Biochemical Pathways

Indole is a signaling molecule produced both by bacteria and plants . Its signaling role between microbes and in the human gut has been discussed . Besides the natural roles, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date, has been used with 1-boc-indole . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It is known that indole derivatives have been found to contain a variety of biological activities, including antibacterial, antibiotic, anti-inflammatory, analgesic, anticonvulsant, antimalarial, anticancer, antiulcer, antileishmaniasis, contraceptive, antioxidant, etc .

Action Environment

It is also known that it is sensitive to sources of ignition and requires adequate ventilation .

properties

IUPAC Name

tert-butyl indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPIFQXNMLDXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393394
Record name 1-Boc-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-indole

CAS RN

75400-67-8
Record name 1-Boc-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butoxycarbonyl)indole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-(tert-butyl-dimethyl-silanyloxymethyl)-1H-indole-2-boronic acid 1-carboxylic acid tert-butyl ester [3.82 g, 9.42 mmol, Intermediate (8), prepared as described in Example 1-4 of International Patent Application Publication No. WO 02/32861], 3-iodo-thieno[3,2-c]pyrazole-1-carboxylic acid tert-butyl ester [4.0 g, 11.42 mmol, Example 5B above], tetrakis(triphenylphosphine)palladium(0) (544 mg, 0.470 mmol), potassium carbonate (2M aqueous, 12 mL) in tetrahydrofuran (60 mL) is purged with N2 for 10 minutes then heated to 55-60° C. for 7.5 hours. The reaction is diluted with ethyl acetate (50 mL) and washed with water (20 mL). Water layer is back extracted with ethyl acetate (50 mL). The combined ethyl acetate phases are dried over sodium sulfate. The residue is chromatographed on 35 g silica gel cartridge (5-30% ethyl acetate gradient in heptane) to give 2-(1-tert-butoxycarbonyl-1H-thieno[3,2-c]pyrazol-3-yl)-5-tert-butyl-dimethyl-silanyloxymethyl)-indole-1-carboxlic acid tert-butyl ester [3.8 g, 69%, Intermediate (9)]; 1H NMR [(CD3)2SO)]: δ 8.08 (2H, m), 7.64 (1H, s), 7.38 (2H, m), 7.14 (1H, s), 4.81 (2H, s, —OCH), 1.65 (9H, s), 1.32 (9H, s), 0.92 (9H, s, Si(CH3)3), 0.10 (6H, s, Si(CH2)); LC/MS: 584 (M+H).
[Compound]
Name
5-(tert-butyl-dimethyl-silanyloxymethyl)-1H-indole-2-boronic acid 1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate ( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
544 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-Boc-indole in organic synthesis, particularly in the context of the provided research?

A: 1-Boc-indole serves as a valuable starting material for synthesizing more complex molecules. The research highlights its use in a two-step synthesis of an indole-3-acetic acid derivative [], a key intermediate of the plant hormone auxin. This synthesis involves an iridium-catalyzed C-H borylation of 1-Boc-indole followed by a palladium-catalyzed cross-coupling reaction [].

Q2: Can you elaborate on the conversion of 1-Boc-indoles to 1-Boc-oxindoles as mentioned in the research?

A: While the provided abstracts [, ] don't offer specifics about the conversion process, the titles suggest a chemical transformation where 1-Boc-indoles are used to synthesize 1-Boc-oxindoles. This likely involves oxidation of the indole ring system to yield the corresponding oxindole structure, while retaining the Boc protecting group. Further investigation into the full research articles would be necessary to uncover the detailed reaction conditions and mechanism.

Q3: How does the photoassisted cross-coupling reaction described in the research impact the use of 1-Boc-indole?

A: The research focuses on a novel photoassisted Suzuki-Miyaura cross-coupling reaction using visible light []. While not directly applied to 1-Boc-indole in this specific research, this methodology could potentially be adapted for similar transformations using 1-Boc-indole derivatives possessing α-chloroacetyl groups. This could open new avenues for synthesizing diverse indole-based compounds with potential applications in various fields.

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